molecular formula C19H14BrN3O4S B11101737 4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

4-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-N-(pyridin-2-yl)benzenesulfonamide

Cat. No.: B11101737
M. Wt: 460.3 g/mol
InChI Key: PITACBVHNXUEPS-UHFFFAOYSA-N
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Description

4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated benzodioxole moiety, a pyridyl group, and a benzenesulfonamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting with the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a condensation reaction with an appropriate amine to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-{[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]AMINO}-N-(2-PYRIDYL)-1-BENZENESULFONAMIDE stands out due to its combination of a brominated benzodioxole moiety, a pyridyl group, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H14BrN3O4S

Molecular Weight

460.3 g/mol

IUPAC Name

4-[(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide

InChI

InChI=1S/C19H14BrN3O4S/c20-16-10-18-17(26-12-27-18)9-13(16)11-22-14-4-6-15(7-5-14)28(24,25)23-19-3-1-2-8-21-19/h1-11H,12H2,(H,21,23)

InChI Key

PITACBVHNXUEPS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=CC=N4)Br

Origin of Product

United States

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